![molecular formula C19H22FN3S B2624704 N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide CAS No. 444285-41-0](/img/structure/B2624704.png)
N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, commonly known as DFMDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMDP belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of DFMDP is not fully understood. However, it is believed to exert its effects through modulation of the central nervous system. DFMDP has been shown to interact with various neurotransmitter systems including GABA, glutamate, and dopamine.
Biochemical and Physiological Effects:
DFMDP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. DFMDP has also been shown to exhibit anticonvulsant activity and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DFMDP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, DFMDP also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on DFMDP. One area of interest is its potential use in treating neurodegenerative diseases. DFMDP has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease, and further research in this area could lead to the development of new therapeutic agents. Another potential area of research is the development of new formulations of DFMDP that improve its solubility and bioavailability. This could lead to more effective treatments for a wide range of conditions.
Synthesis Methods
DFMDP can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with 4-fluoroaniline to form 2,3-dimethyl-N-(4-fluorophenyl)benzamide. This intermediate compound is then reacted with thiosemicarbazide to produce DFMDP.
Scientific Research Applications
DFMDP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. DFMDP has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-14-4-3-5-18(15(14)2)21-19(24)23-12-10-22(11-13-23)17-8-6-16(20)7-9-17/h3-9H,10-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZFBHZWTJAXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.